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molecular formula C13H16O4 B8387526 6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol

6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol

Cat. No. B8387526
M. Wt: 236.26 g/mol
InChI Key: GBYOBOIXWWHPKL-UHFFFAOYSA-N
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Patent
US09394281B2

Procedure details

To a solution of sodium hydride (3.24 g, 81.0 mmol) in anhydrous DMF (20 mL) was added hexahydrofuro[3,2-b]furan-3,6-diol (10.1 g, 69.1 mmol) at 0° C. and the mixture was stirred for 1 h at 0° C. To the mixture was added bromomethylbenzene (11.73 g, 68.58 mmol) and the resulting mixture was stirred at rt for 4.5 h, and then quenched with H2O 2O (50 mL). The separated water layer was extracted with EtOAc (250 mL×3). The combined organic layers were washed with H2O (50 mL×6), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (PE/EtOAc (v/v)=2/1) to give the title compound as light yellow oil (8.1 g, 50%).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.73 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:7][CH:6]([OH:8])[CH:5]2[O:9][CH2:10][CH:11]([OH:12])[CH:4]12.Br[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C=O)C>[CH2:14]([O:8][CH:6]1[CH:5]2[O:9][CH2:10][CH:11]([OH:12])[CH:4]2[O:3][CH2:7]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.1 g
Type
reactant
Smiles
O1C2C(C(C1)O)OCC2O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.73 g
Type
reactant
Smiles
BrCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O 2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The separated water layer was extracted with EtOAc (250 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (50 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (PE/EtOAc (v/v)=2/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1COC2C1OCC2O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09394281B2

Procedure details

To a solution of sodium hydride (3.24 g, 81.0 mmol) in anhydrous DMF (20 mL) was added hexahydrofuro[3,2-b]furan-3,6-diol (10.1 g, 69.1 mmol) at 0° C. and the mixture was stirred for 1 h at 0° C. To the mixture was added bromomethylbenzene (11.73 g, 68.58 mmol) and the resulting mixture was stirred at rt for 4.5 h, and then quenched with H2O 2O (50 mL). The separated water layer was extracted with EtOAc (250 mL×3). The combined organic layers were washed with H2O (50 mL×6), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (PE/EtOAc (v/v)=2/1) to give the title compound as light yellow oil (8.1 g, 50%).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.73 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:7][CH:6]([OH:8])[CH:5]2[O:9][CH2:10][CH:11]([OH:12])[CH:4]12.Br[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C=O)C>[CH2:14]([O:8][CH:6]1[CH:5]2[O:9][CH2:10][CH:11]([OH:12])[CH:4]2[O:3][CH2:7]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.1 g
Type
reactant
Smiles
O1C2C(C(C1)O)OCC2O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.73 g
Type
reactant
Smiles
BrCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O 2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The separated water layer was extracted with EtOAc (250 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (50 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (PE/EtOAc (v/v)=2/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1COC2C1OCC2O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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